molecular formula C15H13ClINO3 B6050313 N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide

N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide

Cat. No. B6050313
M. Wt: 417.62 g/mol
InChI Key: ALSFSXLEUZWFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide (CIPLA-159) is a synthetic compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential therapeutic applications. CIPLA-159 has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide is not fully understood. However, it has been found to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide results in the alteration of gene expression patterns, leading to the observed effects on cancer cells, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells. Inflammation is a complex process involving various cytokines and chemokines. N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has been found to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has been found to improve cognitive function and reduce the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it exhibits potent anti-cancer and anti-inflammatory activity at low concentrations. However, there are also limitations to using N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential side effects and toxicity need to be studied further.

Future Directions

There are several future directions for the study of N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets. Additionally, its potential side effects and toxicity need to be studied further. N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide could be studied in animal models to evaluate its potential for clinical use.

Synthesis Methods

N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide can be synthesized by reacting 2-chloro-4-iodophenol with 3,5-dimethoxybenzoyl chloride in the presence of a base. The reaction yields N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide as a white solid with a melting point of 225-227°C.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. Additionally, N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClINO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-14-4-3-10(17)7-13(14)16/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSFSXLEUZWFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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